4-Bromo-2-(tert-butoxy)phenol
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Overview
Description
4-Bromo-2-(tert-butoxy)phenol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Bromination: Diethyl dibromo-malonate is commonly used for bromination under neutral conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
4-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .
Comparison with Similar Compounds
4-Bromo-2-(tert-butoxy)phenol can be compared with other bromophenols and tert-butoxy-substituted phenols:
4-Bromophenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive towards electrophilic substitution.
2-tert-Butoxyphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4-Dibromophenol: Contains an additional bromine atom, leading to increased reactivity and different chemical properties.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
XFPPZZQUJLILIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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